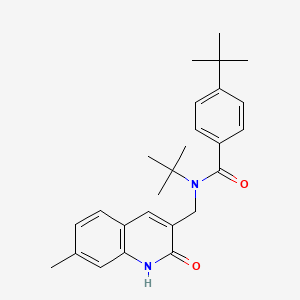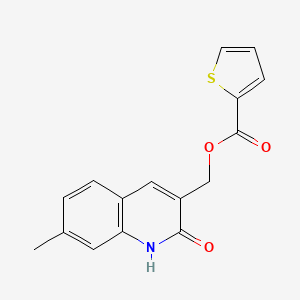
(2-hydroxy-7-methylquinolin-3-yl)methyl thiophene-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“(2-hydroxy-7-methylquinolin-3-yl)methyl thiophene-2-carboxylate” is a chemical compound that is likely to be a derivative of thiophene . Thiophene derivatives are essential heterocyclic compounds and show a variety of properties and applications . They are utilized in industrial chemistry and material science as corrosion inhibitors . Thiophene-mediated molecules have a prominent role in the advancement of organic semiconductors .
Synthesis Analysis
The synthesis of thiophene derivatives often involves condensation reactions . For instance, the Gewald reaction is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, which makes aminothiophene derivatives . Another example is the Fiesselmann synthesis, which involves the condensation of thioglycolic acid derivatives with α,β-acetylenic ester under basic conditions to generate 3-hydroxy-2-thiophene carboxylic derivatives .
Molecular Structure Analysis
Thiophene is a five-membered heteroaromatic compound containing a sulfur atom at the 1 position . It is considered to be a structural alert with the formula C4H4S . The molecular structure of “this compound” would likely include this thiophene core, along with additional functional groups attached to it.
Mechanism of Action
The exact mechanism of action of (2-hydroxy-7-methylquinolin-3-yl)methyl thiophene-2-carboxylate 1 is not fully understood, but it is believed to involve the inhibition of various signaling pathways involved in cancer cell proliferation, inflammation, and oxidative stress. For example, it has been shown to inhibit the NF-κB pathway, which plays a crucial role in inflammation and cancer cell survival. Additionally, this compound 1 has been reported to inhibit the PI3K/Akt/mTOR pathway, which is involved in cancer cell proliferation and survival.
Biochemical and Physiological Effects:
This compound 1 has been shown to possess various biochemical and physiological effects. It has been reported to inhibit the growth of cancer cells, induce apoptosis, and inhibit angiogenesis. Additionally, it has been shown to possess anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines and chemokines. Furthermore, it has been reported to possess antioxidant activity by scavenging free radicals and reducing oxidative stress.
Advantages and Limitations for Lab Experiments
One of the advantages of using (2-hydroxy-7-methylquinolin-3-yl)methyl thiophene-2-carboxylate 1 in lab experiments is its potential therapeutic applications in various diseases such as cancer, inflammation, and oxidative stress-related disorders. Additionally, it has been shown to possess good bioavailability and pharmacokinetic properties. However, one limitation is that the exact mechanism of action is not fully understood, and further studies are needed to elucidate its molecular targets and signaling pathways.
Future Directions
There are several future directions for research on (2-hydroxy-7-methylquinolin-3-yl)methyl thiophene-2-carboxylate 1. One potential area of research is the development of this compound 1 derivatives with improved potency and selectivity. Additionally, further studies are needed to elucidate the molecular targets and signaling pathways involved in the anti-cancer, anti-inflammatory, and antioxidant activities of this compound 1. Furthermore, studies are needed to investigate the potential use of this compound 1 as a therapeutic agent in animal models of various diseases. Finally, the development of novel drug delivery systems for this compound 1 may improve its bioavailability and efficacy in vivo.
Synthesis Methods
The synthesis of (2-hydroxy-7-methylquinolin-3-yl)methyl thiophene-2-carboxylate 1 has been reported in the literature by several research groups. One of the most common methods involves the reaction of 2-hydroxy-7-methylquinoline with thiophene-2-carboxylic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The resulting product is then purified by column chromatography to obtain pure this compound 1.
Scientific Research Applications
(2-hydroxy-7-methylquinolin-3-yl)methyl thiophene-2-carboxylate 1 has been studied for its potential therapeutic applications in various diseases such as cancer, inflammation, and oxidative stress-related disorders. It has been shown to inhibit the growth of cancer cells in vitro and in vivo, induce apoptosis, and inhibit angiogenesis. Additionally, this compound 1 has been reported to possess anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines and chemokines. Furthermore, it has been shown to possess antioxidant activity by scavenging free radicals and reducing oxidative stress.
Properties
IUPAC Name |
(7-methyl-2-oxo-1H-quinolin-3-yl)methyl thiophene-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13NO3S/c1-10-4-5-11-8-12(15(18)17-13(11)7-10)9-20-16(19)14-3-2-6-21-14/h2-8H,9H2,1H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UWRPFGAICQZSHU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)C=C(C(=O)N2)COC(=O)C3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


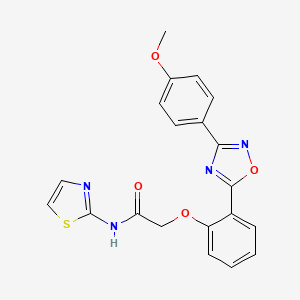
![(Z)-2-methyl-N'-(pyridin-4-ylmethylene)imidazo[1,2-a]pyridine-3-carbohydrazide](/img/structure/B7692311.png)

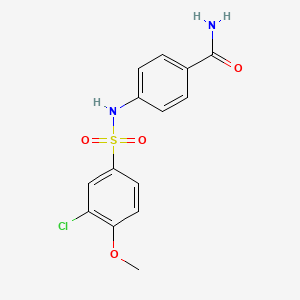

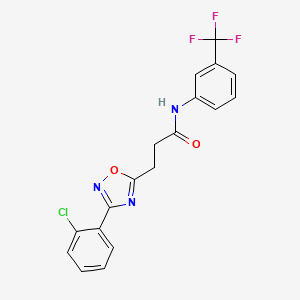

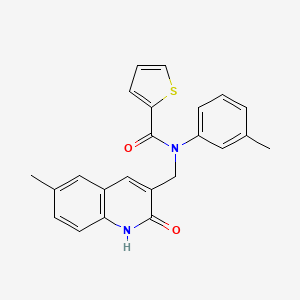

![5-(4-chloro-N-methylphenylsulfonamido)-N-propylbenzo[b]thiophene-2-carboxamide](/img/structure/B7692373.png)

